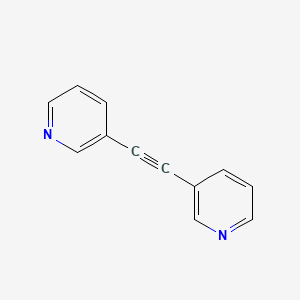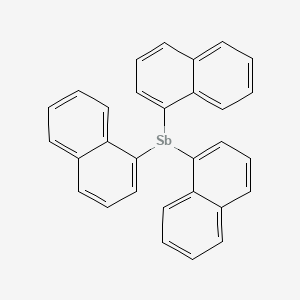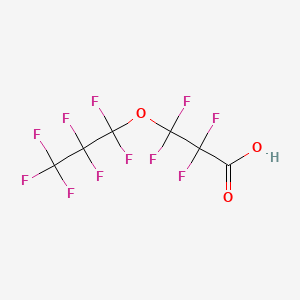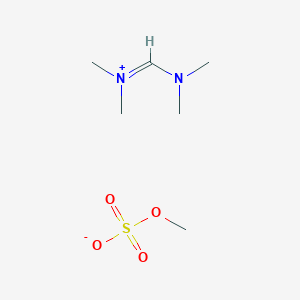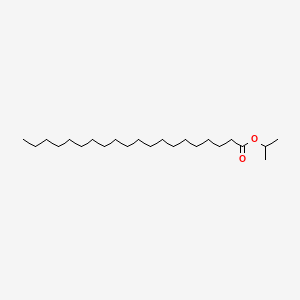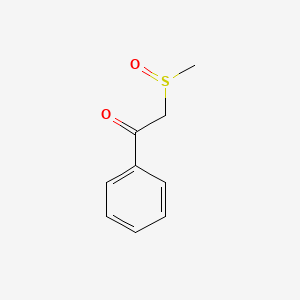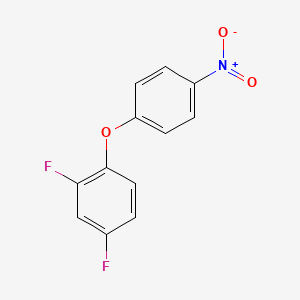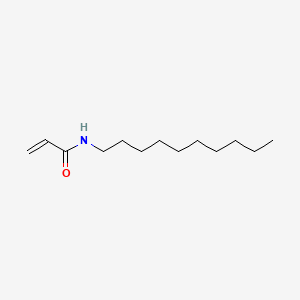
N-Decylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Decylacrylamide is a chemical compound with the molecular formula C₁₃H₂₅NO . It belongs to the class of acrylamide derivatives and is characterized by a decyl (10-carbon) alkyl group attached to the acrylamide backbone . This compound finds applications in various fields due to its unique properties.
Synthesis Analysis
The synthesis of N-Decylacrylamide typically involves the reaction of decylamine (1-decanamine) with acryloyl chloride or acryloyl bromide. The amine group of decylamine reacts with the acryloyl halide, resulting in the formation of N-Decylacrylamide. The reaction can be carried out under mild conditions, and purification methods such as column chromatography are employed to obtain a pure product .
Molecular Structure Analysis
The molecular structure of N-Decylacrylamide consists of an acrylamide moiety (with a double bond between the carbon atoms) and a decyl alkyl group. The acrylamide portion provides reactivity, while the decyl chain contributes to hydrophobicity. The presence of the amide group allows for hydrogen bonding interactions .
Propiedades
Número CAS |
77237-89-9 |
|---|---|
Nombre del producto |
N-Decylacrylamide |
Fórmula molecular |
C13H25NO |
Peso molecular |
211.34 g/mol |
Nombre IUPAC |
N-decylprop-2-enamide |
InChI |
InChI=1S/C13H25NO/c1-3-5-6-7-8-9-10-11-12-14-13(15)4-2/h4H,2-3,5-12H2,1H3,(H,14,15) |
Clave InChI |
AWDYCSUWSUENQK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCNC(=O)C=C |
SMILES canónico |
CCCCCCCCCCNC(=O)C=C |
Otros números CAS |
77237-89-9 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane](/img/structure/B1622769.png)
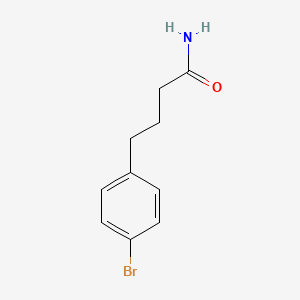
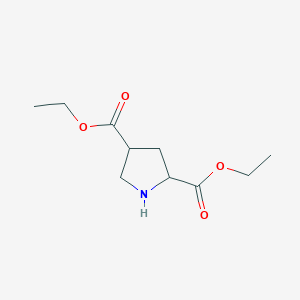
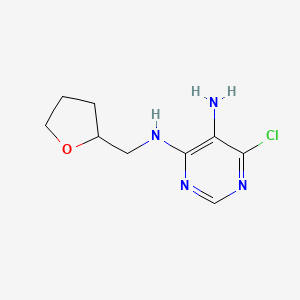
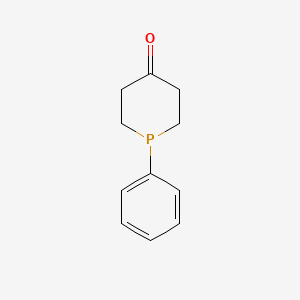
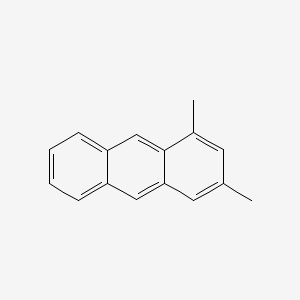
![2-[(Pyridin-4-ylmethyl)amino]butan-1-ol](/img/structure/B1622780.png)
